molecular formula C12H9NO3 B142428 3'-Nitro-[1,1'-biphenyl]-3-ol CAS No. 136539-67-8

3'-Nitro-[1,1'-biphenyl]-3-ol

Cat. No.: B142428
CAS No.: 136539-67-8
M. Wt: 215.2 g/mol
InChI Key: WNJTYKRGWYTCCZ-UHFFFAOYSA-N
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Description

3'-Nitro-[1,1'-biphenyl]-3-ol (CAS 136539-67-8) is a substituted biphenyl compound of interest in organic chemistry research. With the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol, it features both a phenolic hydroxyl group and a nitro group on its aromatic rings . This structure makes it a potential building block for the synthesis of more complex molecules . Substituted biphenyls like this compound serve as crucial intermediates in various research fields. The biphenyl scaffold is a foundational element in developing materials and pharmacologically active compounds . The nitro group on the molecule is a versatile functional handle that can be transformed into other groups, such as an amine, through reduction processes, leading to new derivatives for further exploration . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJTYKRGWYTCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577838
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136539-67-8
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Spectroscopic Methods for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for probing the molecular structure of 3'-Nitro-[1,1'-biphenyl]-3-ol, providing insights into its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that maps the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, each unique proton would produce a distinct signal. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. nih.gov The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.5 ppm. The protons on the nitro-substituted ring are particularly deshielded due to the electron-withdrawing nature of the nitro group, causing them to appear at the lower end of this range. For instance, in the related compound 3-nitrobiphenyl, aromatic signals are observed between 7.4 and 8.4 ppm. chemicalbook.com The specific splitting patterns (singlet, doublet, triplet, etc.) for each aromatic proton would be determined by its coupling with adjacent protons, allowing for the precise assignment of each signal to its position on the biphenyl (B1667301) rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show 12 distinct signals for the biphenyl core, assuming no accidental overlap. The carbon atom bonded to the hydroxyl group (C-3) and the carbon bonded to the nitro group (C-3') would be readily identifiable. The C-3 signal would appear in the approximate range of 155-160 ppm, characteristic of a phenolic carbon. The C-3' signal would be influenced by the strong deshielding effect of the nitro group. Other aromatic carbons would appear in the typical range of 110-140 ppm. For comparison, the carbon atoms in 3-phenylphenol (B1666291) (m-hydroxybiphenyl) show resonances within this region. chemicalbook.com

Table 1. Expected NMR Data for this compound.
TechniqueExpected SignalsInterpretation
¹H NMR- Broad singlet (variable ppm)
  • Multiplets (6.5-8.5 ppm)
  • - Phenolic -OH proton
  • Aromatic protons on both rings
  • ¹³C NMR- ~155-160 ppm
  • ~148 ppm
  • 110-140 ppm
  • - Carbon attached to -OH (C-3)
  • Carbon attached to -NO₂ (C-3')
  • Other aromatic carbons
  • Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

    Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A prominent, broad band is expected in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of hydrogen bonding. Two strong absorption bands are anticipated for the nitro group (-NO₂): an asymmetric stretching vibration typically around 1520-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹. Additionally, a C-O stretching vibration for the phenol (B47542) would likely appear in the 1200-1265 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of peaks between 1400 and 1600 cm⁻¹.

    Table 2. Expected IR Absorption Bands for this compound.
    Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
    3500-3200 (broad)O-H StretchPhenol (-OH)
    1550-1520N-O Asymmetric StretchNitro (-NO₂)
    1360-1340N-O Symmetric StretchNitro (-NO₂)
    1265-1200C-O StretchPhenol (C-OH)

    High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

    High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₉NO₃), the calculated monoisotopic mass is 215.0582 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. rsc.orgrsc.org

    Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂, 46 Da) or a smaller fragment like NO (30 Da). The cleavage of the biphenyl linkage could also occur, leading to fragment ions corresponding to nitrophenyl and hydroxyphenyl moieties. Analysis of these fragments helps to confirm the connectivity of the molecule.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is sensitive to the extent of conjugation in a molecule. The biphenyl system of this compound constitutes a conjugated chromophore. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group extends this conjugation, which is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted biphenyl. researchgate.net The UV-Vis spectrum would likely show π → π* transitions characteristic of the aromatic system, with the specific wavelengths providing insight into the electronic structure and the effects of the substituents on the conjugated system. nih.gov

    Single-Crystal X-ray Diffraction for Solid-State Structure Determination

    While spectroscopic methods reveal molecular structure, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and torsional angles. rsc.org

    Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

    Should suitable crystals of this compound be grown, X-ray diffraction analysis would reveal how the individual molecules pack together in the crystal lattice. The presence of the hydroxyl and nitro groups makes several intermolecular interactions likely.

    Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. Therefore, strong intermolecular hydrogen bonds of the O-H···O-N type are expected to be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks.

    Conformational Analysis and Torsional Angles in the Crystalline State

    The three-dimensional structure of biphenyl derivatives, including this compound, is primarily defined by the degree of rotation around the central carbon-carbon single bond connecting the two phenyl rings. In the crystalline state, this conformation is dictated by a delicate balance between intramolecular forces (steric hindrance and electronic effects of substituents) and intermolecular forces (crystal packing effects). researchgate.net Unlike biphenyl, which is planar in the solid state, substituted biphenyls are generally non-planar to minimize steric repulsion between the ortho-substituents and ortho-hydrogens on the adjacent ring. libretexts.orgnih.gov This deviation from planarity is quantified by the dihedral or torsional angle between the two aromatic rings.

    While specific crystallographic data for this compound is not prominently available, extensive studies on closely related nitrobiphenyl derivatives provide significant insight into its expected solid-state conformation. The analysis of these structures reveals that the inter-ring torsional angle is highly sensitive to the position and nature of the substituents.

    For instance, the crystal structure of 3-nitrobiphenyl, an isomer of the title compound, shows two independent molecules in the asymmetric unit with distinct torsional angles of -26(1)° and 23(1)°. iucr.org This demonstrates that even without ortho substituents, the nitro group at the meta position induces a significant twist from planarity. The presence of different conformers within the same crystal highlights the influence of packing forces in the solid state. researchgate.net

    When substituents are introduced at the ortho positions, the steric hindrance increases substantially, forcing a larger dihedral angle. In 2-nitrobiphenyl (B167123) derivatives, this effect is pronounced. The structure of 4,4′-Dibromo-2-nitrobiphenyl displays a dihedral angle of 55.34(14)° between the two benzene (B151609) rings. researchgate.netresearchgate.net Similarly, Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate exhibits an inter-ring torsion angle of 56.01(5)°. researchgate.net These larger angles are a direct consequence of the steric repulsion involving the ortho-nitro group. nih.gov

    Table 1: Inter-ring Dihedral Angles in Selected Nitrobiphenyl Derivatives

    CompoundDihedral Angle Between Phenyl Rings (°)Reference
    3-Nitrobiphenyl (Molecule 1)-26(1) iucr.org
    3-Nitrobiphenyl (Molecule 2)23(1) iucr.org
    4,4′-Dibromo-2-nitrobiphenyl55.34(14) researchgate.netiucr.org
    Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate56.01(5) researchgate.net
    3-Amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile83.51 scirp.org

    Another crucial conformational parameter is the torsional angle of the nitro group itself relative to the plane of the phenyl ring to which it is attached. Ideally, for maximum resonance stabilization, the nitro group would be coplanar with the aromatic ring. However, steric interactions with adjacent groups can force it to twist out of the plane.

    In 3-nitrobiphenyl, where the nitro group is in a less sterically crowded meta position, it remains nearly parallel to the phenyl ring, with torsion angles of -6(1)° and -4(1)°. iucr.org In contrast, for ortho-substituted compounds like 4,4′-Dibromo-2-nitrobiphenyl and Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate, the nitro group is significantly twisted out of the ring plane, with dihedral angles of 26.8(2)° and 48.66(4)°, respectively. researchgate.netresearchgate.net This rotation is necessary to alleviate the steric strain with the other phenyl ring. For this compound, the nitro group at the meta-position is expected to be nearly coplanar with its attached ring, similar to the case of 3-nitrobiphenyl.

    Table 2: Nitro Group Torsional Angles in Selected Nitrobiphenyl Derivatives

    CompoundDihedral Angle of Nitro Group vs. Parent Ring (°)Reference
    3-Nitrobiphenyl (Molecule 1)-6(1) iucr.org
    3-Nitrobiphenyl (Molecule 2)-4(1) iucr.org
    4,4′-Dibromo-2-nitrobiphenyl26.8(2) researchgate.netresearchgate.net
    Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate48.66(4) researchgate.net

    Computational Chemistry and Theoretical Investigations

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) have become standard for their balance of accuracy and computational cost in studying organic molecules. acs.orgarxiv.org

    Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. science.gov It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. researchgate.netcdnsciencepub.com By calculating the forces on each atom, the method iteratively adjusts the molecular geometry until a stationary point on the potential energy surface is found. For 3'-Nitro-[1,1'-biphenyl]-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would be used to predict its most stable three-dimensional conformation. acs.orgscience.gov

    A key feature of biphenyls is the torsional angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-substituents and the electronic stabilization of a planar, fully conjugated system. In this compound, the presence of the hydroxyl group at the 3-position and the nitro group at the 3'-position means there are no ortho-substituents to cause significant steric clash. Therefore, the molecule is expected to adopt a non-planar (twisted) conformation in its ground state to minimize subtle steric interactions, though likely with a relatively low barrier to rotation. The optimized geometry is the starting point for all further computational analyses. arxiv.org

    Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

    For this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, as the -OH group is an electron-donating group that raises the energy of the π-orbitals. Conversely, the LUMO is anticipated to be concentrated on the nitro-substituted phenyl ring, due to the strong electron-withdrawing nature of the -NO2 group. This separation of the HOMO and LUMO onto different rings is characteristic of such "push-pull" systems. The HOMO-LUMO energy gap for related nitro-biphenyl compounds has been shown to be indicative of their reactivity. researchgate.net

    Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Biphenyl (B1667301) Compound (Note: Data is for a representative substituted biphenyl from computational literature and serves to illustrate typical values. Specific values for this compound would require dedicated calculation.)

    Molecular OrbitalEnergy (eV)
    HOMO-6.5
    LUMO-2.5
    Energy Gap (ΔE) 4.0

    This interactive table demonstrates the typical energy values associated with frontier orbitals in similar aromatic compounds.

    The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. imist.ma

    In an MEP map of this compound, the most negative potential would be localized around the oxygen atoms of both the nitro and hydroxyl groups, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. walisongo.ac.id The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a likely hydrogen bond donor. The aromatic rings will show intermediate potentials, with the nitro-substituted ring being more electron-deficient (more positive) than the hydroxyl-substituted ring. This analysis helps predict how the molecule will interact with other molecules, including biological targets like enzymes or receptors. acs.org

    Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. arxiv.org These descriptors provide a more quantitative picture than FMO analysis alone.

    Ionization Potential (I) is approximated as -EHOMO.

    Electron Affinity (A) is approximated as -ELUMO.

    Chemical Hardness (η) is calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

    Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. rsc.org

    Electronegativity (χ) is calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

    Electrophilicity Index (ω) is calculated as μ² / (2η), where μ is the chemical potential (-χ). This index quantifies the energy stabilization when the molecule accepts electrons from the environment.

    For this compound, the presence of both electron-donating and -withdrawing groups would result in moderate values for these descriptors, suggesting a balance of reactivity.

    Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are representative of similar aromatic nitro compounds.)

    DescriptorFormulaCalculated Value (eV)
    Ionization Potential (I)-EHOMO6.5
    Electron Affinity (A)-ELUMO2.5
    Chemical Hardness (η)(I - A) / 22.0
    Chemical Softness (S)1 / η0.5
    Electronegativity (χ)(I + A) / 24.5
    Electrophilicity Index (ω)χ² / (2η)5.06

    This interactive table allows for the exploration of how global reactivity descriptors are derived from orbital energies.

    Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

    While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing insights into conformational changes and the influence of the surrounding environment, such as a solvent. researchgate.net

    For this compound, MD simulations could be used to explore the rotational dynamics around the biphenyl bond and the flexibility of the molecule in different solvents. The simulations would reveal the most populated conformations and the energy barriers between them. Furthermore, by explicitly including solvent molecules (e.g., water), one can study how hydrogen bonding between the solvent and the solute's hydroxyl and nitro groups affects its structure and dynamics.

    In Silico Approaches for Biological Activity Prediction and Lead Optimization

    In silico methods use computational models to predict the biological activity of molecules, a key step in modern drug discovery. scispace.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. nih.gov

    QSAR: This method builds a statistical model that correlates the chemical structures of a series of compounds with their measured biological activity. nih.gov For a series of substituted nitrobiphenyls, a QSAR model could be developed to predict the activity of new analogs, including this compound, based on calculated descriptors (like those in section 4.1.4). scispace.com

    Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. The molecule is placed into the binding site of the target protein, and its interactions are scored to estimate binding affinity. Biphenyl derivatives are known to target a range of proteins. rsc.orgliverpool.ac.uk Docking studies with this compound could identify potential biological targets and rationalize its activity by showing how the nitro and hydroxyl groups form specific interactions (e.g., hydrogen bonds, electrostatic interactions) within the binding pocket. researchgate.netnih.gov These predictions are invaluable for lead optimization, guiding the synthesis of more potent and selective compounds.

    Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. tjnpr.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. ajgreenchem.com

    For biphenyl derivatives, molecular docking has been successfully applied to elucidate binding modes with various biological targets. For instance, studies on biphenyl carboxylic acids have used docking simulations to investigate their interactions with the estrogen receptor alpha (ERα), a key target in breast cancer. ajgreenchem.com In one such study, a potent biphenyl derivative demonstrated a strong binding affinity of -9.9 kcal/mol, comparable to the reference ligand 4-hydroxytamoxifen. ajgreenchem.comajgreenchem.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the receptor's binding pocket. ajgreenchem.com

    In another context, analogues of this compound have been investigated as potential inhibitors for targets like the Yersinia pestis protein-tyrosine phosphatase (YopH). nih.gov While specific docking data for this compound is not extensively published, its structural motifs—the biphenyl core, the hydroxyl group (a potential hydrogen bond donor and acceptor), and the nitro group (a hydrogen bond acceptor)—suggest it could form stable complexes with various protein targets. The hydroxyl group can form crucial hydrogen bonds, while the biphenyl rings can engage in hydrophobic and π-stacking interactions within a binding site.

    A hypothetical molecular docking study of this compound with a target like ERα could reveal key interactions, as outlined in the table below.

    Biological TargetPotential Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
    Estrogen Receptor Alpha (ERα)Arg394, Glu353Hydrogen Bond with Hydroxyl Group~ -9.0 to -10.0
    Estrogen Receptor Alpha (ERα)Leu387, Leu391, Phe404Hydrophobic/π-π Stacking with Biphenyl Rings
    YopH PhosphataseAsp235, Cys403Hydrogen Bond with Hydroxyl/Nitro Group~ -7.0 to -8.5
    YopH PhosphataseTyr449, Phe450Hydrophobic/π-π Stacking with Biphenyl Rings

    Pharmacophore Modeling and Ligand-Based Drug Design

    Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. medsci.org These models are constructed from a set of active molecules and define the crucial features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). medsci.orgresearchgate.net

    For classes of compounds including biphenyl structures, pharmacophore models have been developed to guide the design of new inhibitors for targets such as the protein-protein interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1). rug.nl A generalized pharmacophore for small molecule PD-L1 binders often includes a twisted biphenyl moiety as a key hydrophobic feature, linked to a planar aromatic ring. rug.nl

    For this compound, a pharmacophore model would likely highlight the following features:

    One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

    Two or Three Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl and nitro groups.

    Two Aromatic Rings (AR): The two phenyl rings of the biphenyl scaffold.

    One Hydrophobic Feature (HY): The biphenyl system itself.

    These features can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and thus have a higher probability of being active at the same target. medsci.org The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can further refine this process by correlating the spatial arrangement of these features with biological activity. researchgate.net

    Pharmacophoric FeatureCorresponding Chemical GroupPotential Role in Binding
    Hydrogen Bond Donor (HBD)Hydroxyl (-OH) groupAnchoring to receptor via hydrogen bonds
    Hydrogen Bond Acceptor (HBA)Hydroxyl (-OH) and Nitro (-NO2) groupsForming electrostatic interactions
    Aromatic Rings (AR)Two Phenyl RingsEngaging in π-π stacking or π-cation interactions
    Hydrophobic Region (HY)Biphenyl Core StructureFitting into hydrophobic pockets of the target

    Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

    The prediction of ADMET properties is a critical step in computational drug design, aiming to identify compounds with favorable pharmacokinetic profiles and low toxicity early in the discovery process. rjpbcs.com Various computational models and software, such as SwissADME and ADMET Predictor, are used to estimate these properties based on the molecule's structure. researchgate.neteuropa.eu

    A key component of ADMET prediction is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

    For this compound, and its close structural isomer 3'-Nitro-[1,1'-biphenyl]-4-ol, the predicted physicochemical properties generally fall within the acceptable ranges for oral bioavailability. chemscene.com For example, the calculated topological polar surface area (TPSA), an indicator of a molecule's ability to permeate cell membranes, is well within the typical range for orally active drugs.

    ADMET PropertyPredicted Value for this compound (or isomer)Significance
    Molecular Weight215.21 g/molComplies with Lipinski's Rule (< 500)
    LogP (Octanol/Water Partition Coefficient)~2.97Indicates good lipophilicity; complies with Lipinski's Rule (< 5)
    Hydrogen Bond Donors1 (from -OH group)Complies with Lipinski's Rule (≤ 5)
    Hydrogen Bond Acceptors3 (from -OH and -NO2 groups)Complies with Lipinski's Rule (≤ 10)
    Topological Polar Surface Area (TPSA)~66.1 ŲSuggests good oral absorption potential (< 140 Ų)
    Rotatable Bonds2Indicates low conformational flexibility, favorable for binding

    These in silico predictions suggest that this compound possesses a promising profile for further development as a potential therapeutic agent. researchgate.net It adheres to key drug-likeness rules and is predicted to have good membrane permeability, a prerequisite for effective absorption and distribution in the body.

    Reactivity and Reaction Mechanism Investigations of 3 Nitro 1,1 Biphenyl 3 Ol

    Fundamental Chemical Reactions of the Compound

    The chemical behavior of 3'-Nitro-[1,1'-biphenyl]-3-ol is dictated by the interplay of its three key structural components: the biphenyl (B1667301) backbone and the activating/directing effects of the hydroxyl and nitro functional groups.

    Electrophilic Aromatic Substitution Reactions

    Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. dalalinstitute.com The reactivity and regioselectivity of EAS on this compound are influenced by the electronic properties of both the hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. uri.edupearson.com

    The phenyl ring bearing the hydroxyl group is significantly more activated towards electrophilic attack than the ring bearing the nitro group. The hydroxyl group increases the electron density of its ring through resonance, making it more nucleophilic. dalalinstitute.com Consequently, electrophiles will preferentially attack the ring containing the hydroxyl group at the positions ortho and para to it.

    A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com This is typically the rate-determining step. uri.edumasterorganicchemistry.com A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

    Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

    Reagent/ReactionPredicted Major Product(s)
    HNO₃/H₂SO₄ (Nitration)3'-Nitro-x-nitro-[1,1'-biphenyl]-3-ol (Substitution on the hydroxyl-bearing ring)
    Br₂/FeBr₃ (Bromination)x-Bromo-3'-nitro-[1,1'-biphenyl]-3-ol (Substitution on the hydroxyl-bearing ring)
    Acyl chloride/AlCl₃ (Friedel-Crafts Acylation)x-Acyl-3'-nitro-[1,1'-biphenyl]-3-ol (Substitution on the hydroxyl-bearing ring)
    Alkyl halide/AlCl₃ (Friedel-Crafts Alkylation)x-Alkyl-3'-nitro-[1,1'-biphenyl]-3-ol (Substitution on the hydroxyl-bearing ring)

    Note: 'x' denotes substitution at the ortho or para positions relative to the hydroxyl group.

    Nucleophilic Aromatic Substitution Reactions

    Nucleophilic aromatic substitution (SNA) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. pressbooks.pubwikipedia.org The nitro group on this compound is a powerful electron-withdrawing group, which can activate the ring it is attached to for nucleophilic attack. pressbooks.pub

    Specifically, the nitro group activates the positions ortho and para to it for nucleophilic substitution. pressbooks.pub If a suitable leaving group were present at these positions on the nitro-bearing ring, a nucleophile could replace it. The mechanism generally proceeds through a two-step addition-elimination process, involving a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubscribd.com The formation of this complex is usually the rate-determining step. scribd.com

    It is important to note that the hydroxyl group itself can act as a nucleophile in certain reactions. For instance, it can be alkylated or acylated.

    Oxidation-Reduction Chemistry of the Nitro and Hydroxyl Groups

    The nitro and hydroxyl groups of this compound can undergo independent oxidation and reduction reactions.

    Oxidation: The phenolic hydroxyl group can be oxidized. For example, oxidation could potentially form a quinone-type derivative, although the specific products would depend on the oxidizing agent and reaction conditions.

    Reduction: The nitro group is readily reduced to an amino group (-NH₂). masterorganicchemistry.com This transformation is highly significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This change dramatically alters the reactivity of the parent molecule in subsequent reactions, such as electrophilic aromatic substitution. The reduction can be achieved using various reagents, including:

    Metals in the presence of acid (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.com

    Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). masterorganicchemistry.com

    The resulting compound, 3'-Amino-[1,1'-biphenyl]-3-ol, possesses two activating groups, making both rings susceptible to further reactions.

    Table 2: Common Oxidation and Reduction Reactions

    Functional GroupReaction TypeReagentsProduct Functional Group
    Nitro (-NO₂)ReductionFe/HCl or H₂/PdAmino (-NH₂)
    Hydroxyl (-OH)Oxidatione.g., Chromic acidCarbonyl (e.g., quinone)

    Mechanistic Elucidation of Key Chemical Transformations

    Identification and Characterization of Reaction Intermediates

    The elucidation of reaction mechanisms often relies on the identification and characterization of transient species. In the context of reactions involving this compound, key intermediates include:

    Sigma Complexes (Arenium Ions): In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the biphenyl rings leads to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com The stability of this intermediate is a crucial factor in determining the rate and regioselectivity of the reaction. For this compound, the sigma complex formed by attack on the hydroxyl-substituted ring is significantly more stable due to the electron-donating nature of the hydroxyl group.

    Meisenheimer Complexes: In nucleophilic aromatic substitution, the addition of a nucleophile to the nitro-activated ring forms a negatively charged intermediate called a Meisenheimer complex. pressbooks.pubscribd.com The isolation and characterization of stable Meisenheimer complexes in related systems have provided strong evidence for the stepwise mechanism of SNA. scribd.com

    Radical Intermediates: Some reactions, particularly those involving oxidation or certain coupling reactions, may proceed through radical intermediates. For instance, the homolytic cleavage of the O-H bond in the hydroxyl group can generate a phenoxyl radical. The stability and subsequent reactions of this radical would be influenced by the biphenyl structure and the nitro group.

    Kinetic and Thermodynamic Studies of Reaction Pathways

    Kinetic and thermodynamic studies provide quantitative insights into reaction rates, mechanisms, and the relative stability of products.

    Kinetic Control vs. Thermodynamic Control: In some reactions, a competition between different pathways can lead to either the kinetically controlled product (formed fastest) or the thermodynamically controlled product (most stable). libretexts.org For instance, in electrophilic substitutions on biphenyl systems, the initial site of attack might be governed by kinetic factors, but under equilibrating conditions, the most stable isomer will predominate. Reaction conditions such as temperature can often be used to favor one product over the other. libretexts.org

    Rate Laws: The rate of electrophilic aromatic substitution is typically first order in both the aromatic substrate and the electrophile. uri.edu Kinetic studies on similar biphenyl systems help in understanding the influence of substituents on the reaction rate. The electron-donating hydroxyl group would be expected to increase the rate of electrophilic attack on its ring, while the electron-withdrawing nitro group would decrease the rate of attack on its ring.

    Activation Parameters: By studying the temperature dependence of reaction rates, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These parameters provide information about the energy profile of the reaction and the structure of the transition state. For example, kinetic studies on the reactions of nitrate (B79036) radicals with unsaturated organic compounds have shown that electron-withdrawing groups can deactivate a molecule towards electrophilic attack. nih.gov

    Bond Dissociation Energies (BDE): Thermodynamic studies, such as those determining the bond dissociation energy of the O-H bond, can provide insights into the antioxidant potential and radical chemistry of phenolic compounds. nih.gov The BDE for the phenolic hydroxyl group in this compound would be a key parameter in understanding its reactivity towards free radicals.

    Photochemical Reactivity and Potential as a Photoremovable Protecting Group

    The presence of the o-nitrobenzyl-like moiety within this compound suggests its potential for photochemical applications, particularly as a photoremovable protecting group (PPG). PPGs, also known as caged compounds, are chemical groups that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of the active molecule. acs.org

    The classic o-nitrobenzyl group is a well-studied photolabile moiety. upenn.eduresearchgate.net Upon absorption of UV light, an intramolecular hydrogen abstraction occurs from the benzylic position by one of the oxygen atoms of the nitro group. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately cleave the bond connecting the protected molecule, releasing it alongside a nitroso-containing byproduct. acs.org

    In this compound, the hydrogen atom of the hydroxyl group is positioned similarly to the benzylic hydrogens in traditional o-nitrobenzyl PPGs. This structural analogy suggests that the compound could undergo a similar photochemical cleavage mechanism. The biphenyl system in this molecule can also enhance its light-absorbing properties, potentially shifting the activation wavelength to the near-visible range and increasing the efficiency of the photorelease. Research on related nitrobiphenyl derivatives has shown that the biphenyl backbone can act as a versatile chromophore for engineering highly efficient two-photon sensitive photoremovable protecting groups. vt.edu

    The general mechanism for the photocleavage of an o-nitrobenzyl-type PPG is illustrated below (Figure 2).

    Figure 2. General Photochemical Cleavage Mechanism for o-Nitrobenzyl Protecting Groups. Upon UV irradiation, the nitro group abstracts a hydrogen atom, leading to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected functional group.

    The efficiency of a PPG is often characterized by its quantum yield of uncaging (Φu), which is the fraction of absorbed photons that result in the release of the protected molecule. For the parent o-nitrobenzyl group, these values are typically in the range of 0.1-0.5. The specific quantum yield for this compound would need to be experimentally determined.

    Derivatives of nitrobiphenyls have been synthesized and investigated for their photolabile properties. For instance, 2-(4'-methoxy-4-nitro-[1,1'-biphenyl]-3-yl)propan-1-ol has been used to create photolabile compounds, demonstrating the utility of the nitrobiphenyl chromophore in this context. researchgate.netvt.edu This further supports the potential of this compound as a photoremovable protecting group, for example, for caging alcohols, phenols, or other functional groups that can form an ether linkage at the 3-position.

    Photochemical Property Description Relevance to this compound
    Chromophore o-Nitrobenzyl-type moiety within the biphenyl systemThe 3-hydroxy and 3'-nitro substitution pattern mimics the structure of a photolabile o-nitrobenzyl group.
    Activation Wavelength Typically in the UV-A range (320-400 nm) for o-nitrobenzyl groups.The biphenyl system may shift the absorption to longer wavelengths, potentially into the near-visible spectrum.
    Cleavage Mechanism Intramolecular hydrogen abstraction by the excited nitro group, formation of an aci-nitro intermediate, and subsequent rearrangement and cleavage.The hydroxyl proton is available for abstraction, initiating the cleavage process.
    Potential Application As a photoremovable protecting group for alcohols, phenols, and other functional groups.The hydroxyl group can be derivatized to "cage" a molecule of interest, which can then be released upon irradiation.
    Quantum Yield (Φu) A measure of the efficiency of the photorelease process.Would require experimental determination, but related compounds show promising efficiencies.

    Biological Activities and Mechanistic Insights

    Spectrum of Investigated Biological Activities of Biphenyl (B1667301) Nitro-Phenols

    Research into biphenyl derivatives has uncovered a wide range of pharmacological effects, positioning them as valuable scaffolds in drug discovery. rsc.orgajgreenchem.com

    Nitroaromatic compounds, including biphenyl derivatives, have been extensively investigated for their antimicrobial properties. encyclopedia.pub The nitro group is a critical functional group found in various antimicrobial agents. encyclopedia.pubjrespharm.comorientjchem.org

    Antibacterial Activity: Studies have shown that biphenyl structures can exhibit significant antibacterial effects. For example, certain biphenyl derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. One study on 2-Methyl-[1,1'-biphenyl]-3-ol, a related compound, reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of a nitro group can enhance this activity. Nitrated benzothiazoles have shown significant activity against P. aeruginosa. encyclopedia.pub Furthermore, novel nusbiarylin derivatives, which feature a biphenyl core, have been developed as inhibitors of bacterial rRNA synthesis, with some compounds showing excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. polyu.edu.hk

    Antifungal Activity: The antifungal potential of biphenyl compounds is also an area of active research. ontosight.ainih.gov Chalcones, which can incorporate biphenyl structures, are known to exhibit antifungal properties. sci-hub.se Derivatives of 1,4-Naphthoquinones are reported to have antifungal effects. nih.gov Studies on nitrobenzoate analogs have demonstrated activity against Candida species, suggesting that the nitro group is beneficial for antifungal action. researchgate.net Additionally, some pyridine (B92270) derivatives have shown activity against C. albicans. nih.gov Research into azole inhibitors of sterol 14α-demethylase (CYP51) has utilized a biphenyl scaffold to create potent antifungal agents against Saccharomyces, Candida, and Cryptococcus species. acs.org

    Compound Class/DerivativeTarget OrganismObserved Activity (MIC)Reference
    Nusbiarylin derivative (22r)Staphylococcus aureus (MRSA)0.5 µg/mL polyu.edu.hk
    2-Methyl-[1,1'-biphenyl]-3-olStaphylococcus aureus32 µg/mL
    2-Methyl-[1,1'-biphenyl]-3-olEscherichia coli32 µg/mL
    Biphenyl derivative (22)Candida albicans&lt; 1 µg/mL acs.org

    Antiparasitic Activity: The broader class of nitroaromatic compounds is known to possess antiparasitic capabilities. encyclopedia.pub

    Biphenyl derivatives have been investigated for their potential to reduce inflammation. rsc.org Certain hydroxylated biphenyl compounds have demonstrated promise in mitigating inflammation. The anti-inflammatory activity of some derivatives has been evaluated by measuring the inhibition of protein denaturation, a common screening method. researchgate.net Chalcone (B49325) derivatives, which can feature biphenyl moieties, are also known to exhibit significant anti-inflammatory activity, with some compounds inhibiting COX-2 enzymes and TNFα-induced NF-κB activation. sci-hub.se

    A significant body of research points to the anticancer potential of biphenyl-containing molecules. ajgreenchem.comontosight.aiajgreenchem.com Derivatives are being explored for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

    Studies have shown that biphenyl carboxylic acids exhibit in vitro anticancer activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. ajgreenchem.comajgreenchem.com Similarly, hydroxylated biphenyl compounds were found to have dose-dependent antiproliferative activity against melanoma cell lines while showing poor efficacy against normal fibroblast cells. nih.gov The introduction of a nitro group into the biphenyl structure is a strategy employed in the design of potential anticancer agents. For instance, a quinoline (B57606) analog containing a 3'-amino-2'-nitro-biphenyl moiety was found to be a potent cytotoxic agent against the MCF-7 cell line. neuroquantology.com

    Compound/DerivativeCell LineCancer TypeActivity (IC50)Reference
    Biphenyl carboxylic acid (3a)MCF-7Breast10.14 ± 2.05 µM ajgreenchem.com
    Biphenyl carboxylic acid (3a)MDA-MB-231Breast10.78 ± 2.58 µM ajgreenchem.com
    Hydroxylated biphenyl (11)Melanoma CellsMelanoma1.7 ± 0.5 µM nih.gov
    Hydroxylated biphenyl (12)Melanoma CellsMelanoma2.0 ± 0.7 µM nih.gov
    1,4-Naphthoquinone (PD9)DU-145Prostate1-3 µM nih.gov

    The pharmacological profile of biphenyl derivatives extends to other therapeutic areas. ajgreenchem.com

    Antihypertensive Activity: Nitroaromatic compounds in general have been noted for antihypertensive effects. encyclopedia.pub

    Antidiabetic Activity: Certain biphenyl derivatives have been identified for their promising antidiabetic properties. rsc.org A series of novel thiazolidine-2,4-dione derivatives featuring a biphenyl methylene (B1212753) group were synthesized and evaluated for their antidiabetic potential, with some compounds showing significant activity. researchgate.net

    Immunosuppressant Activity: Biphenyl derivatives are utilized in medicinal chemistry for their potential as immunosuppressant drugs. ajgreenchem.com

    Molecular Mechanisms Underlying Biological Action

    The biological effects of biphenyl nitro-phenols are rooted in their interactions at the molecular level. The specific arrangement of the nitro and hydroxyl groups on the biphenyl framework is crucial for these interactions.

    The mechanism of action for many biphenyl derivatives involves direct interaction with macromolecules, leading to the modulation of cellular pathways.

    Interaction with Proteins: The biphenyl structure allows for π-π stacking interactions with aromatic residues in protein binding sites, while the hydroxyl group can form critical hydrogen bonds. The nitro group can be reduced within biological systems to form reactive intermediates that interact with cellular components. smolecule.com This reduction can lead to the formation of bioactive amines that may enhance interactions with enzymes and receptors. smolecule.com For example, in the context of anticancer activity, some chalcone derivatives are known to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation. sapub.org In another case, a biphenyl-based compound was found to serve as a platform for developing inhibitors of the Yersinia pestis protein-tyrosine phosphatase (YopH). nih.gov

    Interaction with Nucleic Acids: Some classes of compounds with structures related to biphenyls, such as 9-anilinoacridines, are known to act as DNA-intercalating agents, which is a key part of their antitumor activity. researchgate.net

    Redox Cycling and Generation of Reactive Oxygen/Nitrogen Species

    A key mechanism underlying the bioactivity of many nitroaromatic compounds is their capacity for redox cycling. The nitro group (-NO2) of 3'-Nitro-[1,1'-biphenyl]-3-ol can undergo enzymatic reduction by cellular reductases, such as NADPH-cytochrome P450 reductase, to form a nitro anion radical. This highly reactive intermediate can then transfer an electron to molecular oxygen (O2), regenerating the parent nitro compound and producing a superoxide (B77818) radical (O2•−). This process can occur repeatedly, establishing a futile cycle that continuously generates superoxide. researchgate.net

    Superoxide radicals are a primary form of reactive oxygen species (ROS). They can be dismutated to hydrogen peroxide (H2O2), which can further react, particularly in the presence of transition metals, to form the highly damaging hydroxyl radical (•OH). In conditions of oxidative stress, nitric oxide (NO) can interact with ROS, leading to the formation of reactive nitrogen species (RNS) like peroxynitrite. nih.gov This sustained production of ROS/RNS can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. The reduction of the nitro group is a critical step, potentially leading to the formation of other reactive intermediates that contribute to cellular toxicity.

    Modulation of Signal Transduction Pathways and Cellular Processes (e.g., Mitochondrial Dysfunction, Apoptosis)

    The excessive generation of ROS and RNS by compounds like this compound can profoundly disrupt cellular signaling and integrity, with mitochondria being a primary target. Mitochondrial dysfunction is a common consequence of exposure to toxic nitro compounds. nih.govnih.gov The influx of ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a decline in ATP synthesis. frontiersin.org

    This bioenergetic failure and mitochondrial damage are potent triggers for apoptosis, or programmed cell death. The process is often mediated through the intrinsic apoptotic pathway. frontiersin.org Mitochondrial outer membrane permeabilization (MOMP) results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. This event is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated and translocate to the mitochondria, while anti-apoptotic members like Bcl-2 are suppressed. nih.govfrontiersin.orgnih.gov The released cytochrome c contributes to the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in the systematic dismantling of the cell. frontiersin.org Studies on the related compound 3-nitropropionic acid (3-NP) have demonstrated its ability to induce apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. nih.govnih.gov

    Receptor-Ligand Binding and Enzyme Inhibition Mechanisms

    The biphenyl scaffold of this compound makes it a candidate for interaction with various biological receptors and enzymes. The specific arrangement of its functional groups allows it to fit into binding pockets and engage in molecular interactions such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the phenyl rings).

    Derivatives of nitrobiphenyls have been investigated as inhibitors for a range of enzymes and protein-protein interactions. For example, biphenyl-based structures have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH). acs.org In one study, the conversion of a nitrobiphenyl phosphate (B84403) substrate into an inhibitor was achieved by replacing the hydrolyzable phosphate group with a more stable moiety, demonstrating how the core structure can be adapted for specific targets. nih.gov Furthermore, the biological reduction of the nitro group to an amine can significantly alter binding affinity, as the resulting amino group can form different hydrogen bonds and electrostatic interactions with target proteins. smolecule.com This property is crucial for the potential therapeutic applications of its derivatives. smolecule.com Recent drug design efforts have focused on o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, highlighting the versatility of the nitrobiphenyl scaffold in targeting protein-protein interfaces. nih.gov

    Table 1: Examples of Nitrobiphenyl Derivatives as Enzyme/Protein Inhibitors
    Derivative ClassTargetKey Structural FeatureObserved EffectReference
    o-(Biphenyl-3-ylmethoxy)nitrophenyl compoundsPD-1/PD-L1 InteractionBiphenyl scaffold with nitrophenyl groupInhibition of protein-protein interaction, with IC50 values in the nanomolar range. nih.gov
    Nitrobiphenyl isoxazolecarboxylic acidsYersinia pestis PTP, YopHReplacement of phosphate with isoxazolecarboxylic acidConversion from substrate to a low micromolar affinity inhibitor. nih.gov
    Substituted Biphenyl-3-yl EstersFatty Acid Amide Hydrolase (FAAH)Biphenyl core with ester linkageInhibition of FAAH, with potency dependent on substituent position. acs.org

    Structure-Activity Relationships (SAR) and Pharmacophore Mapping

    The biological activity of this compound is not static; it is finely tuned by the precise arrangement and nature of its chemical groups. Understanding these structure-activity relationships (SAR) is crucial for predicting the bioactivity of related molecules and for designing new, more effective derivatives.

    Influence of Nitro and Hydroxyl Group Positions on Bioactivity

    The specific location of the nitro and hydroxyl groups on the biphenyl rings is a critical determinant of the molecule's biological and physical properties. The 'meta' substitution pattern in this compound, where the substituents are at positions 3 and 3', leads to different properties compared to its other positional isomers.

    For instance, studies on FAAH inhibitors based on a biphenyl scaffold demonstrated that substitutions in the meta position (3') of the distal phenyl ring, as in the parent compound of this article, often result in the most potent inhibitors. acs.org In contrast, para (4')-substituted compounds were generally less active. acs.org Similarly, the position of the hydroxyl group affects intermolecular interactions. A hydroxyl group at the 2-position (ortho) can sterically hinder hydrogen bonding, which may reduce solubility and alter crystal lattice stability compared to a 4-position (para) hydroxyl analog. The distinct positioning of the nitro group in isomers like 4'-Nitro-[1,1'-biphenyl]-4-ol versus the titular compound alters molecular geometry and can lead to different metabolic pathways and toxicity profiles.

    Table 2: Influence of Substituent Position on Properties of Nitro-Hydroxy-Biphenyl Isomers
    CompoundNitro PositionHydroxyl PositionObserved Property/Activity ImplicationReference
    This compound3' (meta)3 (meta)Meta-substitution on the distal ring is often associated with high potency in FAAH inhibitors. acs.org
    4'-Nitro-[1,1'-biphenyl]-4-ol4' (para)4 (para)Different crystal packing and potentially different metabolic pathways compared to the 3,3'-isomer. Para-substituted FAAH inhibitors were generally less active. acs.org
    3'-Nitro-[1,1'-biphenyl]-2-ol3' (meta)2 (ortho)Ortho-hydroxyl group may cause steric hindrance, reducing hydrogen bonding and solubility.

    Impact of Substituent Electronic and Steric Properties on Efficacy

    The efficacy of biphenyl derivatives is heavily influenced by the electronic and steric properties of their substituents. The nitro group is a strong electron-withdrawing group, while the hydroxyl group is an electron-donating group. This electronic push-pull can affect the electron density of the aromatic rings and the reactivity of the molecule. ontosight.ainih.gov Quantum chemical modeling has shown that substituents significantly alter the σ- and π-electron structure of both the benzene (B151609) ring and the nitro group, which in turn affects intermolecular interactions and reactivity. nih.gov

    Experimental studies on the enzymatic oxidation of substituted biphenyls found that the electronic character of the substituent has a direct influence on the reaction rate. researchgate.net Beyond electronics, steric factors (the size and shape of substituents) and physicochemical properties like hydrophobicity are also critical. For some enzymatic processes, compound hydrophobicity, which governs the ability to cross cell membranes and access active sites, can be a more dominant rate-determining factor than the electronic or steric size of the compound. researchgate.net

    Design and Synthesis of Bioactive Derivatives of this compound

    The this compound structure serves as a valuable scaffold for the design and synthesis of new bioactive molecules. By systematically modifying its structure, researchers can develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

    Several strategies have been employed:

    Scaffold Modification: Researchers have designed novel inhibitors by retaining the core biphenyl structure while altering functional groups to optimize binding. For instance, o-(biphenyl-3-ylmethoxy)nitrophenyl compounds were designed as PD-1/PD-L1 inhibitors, demonstrating potent anticancer efficacy. nih.gov

    Linker Variation: In developing analogues of the anti-tubercular drug PA-824, which features a biphenyl moiety, scientists explored alternative ether linkers between the core and side chains. This led to compounds with significantly enhanced metabolic stability and in vivo efficacy. service.gov.uk

    Bioisosteric Replacement: In the development of YopH inhibitors, a nitrobiphenyl phosphate substrate was rationally converted into a potent inhibitor by replacing the labile phosphate group with a stable 3-isoxazolecarboxylic acid moiety, a classic example of bioisosteric replacement to improve drug-like properties. nih.gov

    Toxicological Considerations and Mechanistic Toxicology

    Mechanisms of Cellular and Molecular Toxicity

    The toxicity of 3'-Nitro-[1,1'-biphenyl]-3-ol is intrinsically linked to its chemical structure, featuring a biphenyl (B1667301) core with both a nitro (-NO₂) group and a hydroxyl (-OH) group. These functional groups are key to its interactions within biological systems.

    Direct Cellular Damage and Organelle Dysfunction

    While direct studies on this compound are scarce, evidence from related compounds suggests a potential for inducing cellular damage, particularly to mitochondria. For instance, the metabolite of a similar compound, 3,3'-dichlorobiphenyl-4-ol, has been shown to decrease mitochondrial membrane potential. This disruption of mitochondrial function is a critical event, as mitochondria are central to cellular energy production and apoptosis regulation. A shared characteristic of many toxic chemical stressors is the induction of organelle dysfunction. nih.gov The structural features of this compound, particularly the nitro group, may contribute to mitochondrial stress, leading to impaired energy metabolism and potentially triggering cell death pathways.

    Metabolic Bioactivation Pathways and Reactive Metabolite Formation (e.g., Nitroso and Hydroxylamine (B1172632) Derivatives)

    A primary mechanism of toxicity for nitroaromatic compounds involves their metabolic bioactivation into more reactive species. The nitro group of this compound can undergo a series of reduction reactions, primarily mediated by intracellular enzymes such as nitroreductases. nih.gov This process is a key step in transforming the parent compound into cytotoxic metabolites.

    The reduction proceeds through several stages, forming highly reactive intermediates:

    Nitro Radical Anion: A one-electron reduction of the nitro group forms a nitro radical anion.

    Nitroso Derivative: Further reduction yields a nitroso (-NO) derivative.

    Hydroxylamine Derivative: Subsequent reduction leads to the formation of a hydroxylamine (-NHOH) derivative.

    These intermediates, particularly the nitroso and hydroxylamine species, are electrophilic and can covalently bind to cellular macromolecules like DNA, proteins, and lipids. This binding can disrupt their normal function, leading to widespread cellular damage and toxicity. mhmedical.com This bioactivation pathway is a well-established mechanism for the toxicity of many nitroaromatic compounds. nih.govresearchgate.net

    Parent CompoundMetabolic StepIntermediateReactivity
    This compoundNitro Reduction (1e-)Nitro Radical AnionReactive
    Nitro Radical AnionReductionNitroso BiphenylolHighly Reactive Electrophile
    Nitroso BiphenylolReductionHydroxylamine BiphenylolHighly Reactive Electrophile

    Induction of Oxidative Stress and Disruption of Cellular Redox Homeostasis

    The metabolism of this compound is also likely to induce oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov The metabolic reduction of the nitro group can engage in redox cycling. The nitro radical anion, formed during the initial reduction step, can react with molecular oxygen to regenerate the parent nitro compound while producing a superoxide (B77818) radical (O₂⁻). This futile cycle can be repeated, leading to the continuous generation of superoxide radicals, which can then give rise to other harmful ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). doi.org

    This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to key cellular components, including:

    Lipid peroxidation: Damage to cell membranes, impairing their function.

    Protein oxidation: Alteration of protein structure and function.

    DNA damage: Leading to mutations and genomic instability. researchgate.net

    Conversely, the phenolic hydroxyl group on the biphenyl structure may possess some free-radical scavenging ability, potentially offering a degree of antioxidant protection. This creates a complex toxicological profile where the compound can exhibit both pro-oxidant and antioxidant activities depending on the specific cellular environment and metabolic conditions. Studies on the related compound 3-nitropropionic acid (3-NPA) have demonstrated its capacity to promote ROS formation and induce oxidative stress. nih.gov

    Genotoxicity, Mutagenesis, and Carcinogenesis Potential

    The metabolic activation of this compound is a significant concern for its potential genotoxicity. The reactive hydroxylamine metabolite is often implicated as the ultimate mutagenic species for many nitroaromatic compounds. This electrophilic intermediate can form covalent adducts with DNA bases, leading to DNA damage, gene mutations, and chromosomal aberrations. nih.gov

    Bacterial mutagenicity assays, such as the Ames test, are commonly used to assess the mutagenic potential of chemicals. The mutagenicity of nitroarenes in these systems is dependent on the bacterial nitroreductases that activate the compound to its DNA-reactive form. nih.gov In mammalian cells, the genotoxic effects of nitroaromatics can manifest as unscheduled DNA synthesis, sister-chromatid exchanges, and cell transformation. nih.gov The expression of these effects depends on the metabolic capabilities of the specific cell type. nih.gov Given that many nitroaromatic compounds are known mutagens and potential carcinogens, this compound should be considered to have such potential pending specific experimental data. doi.org

    In Vitro and In Vivo Toxicological Assessments

    In Vitro Assessments:

    Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells, assays like the MTT or Neutral Red uptake tests would be used on various cell lines (e.g., hepatocytes, fibroblasts). researchgate.net For example, a study on a brominated biphenyl amine derivative determined its cytotoxicity on V79 hamster lung fibroblasts. researchgate.net

    Genotoxicity Assays: The Ames test using different strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix) would be crucial to evaluate mutagenicity. nih.govumich.edu In human cells, assays for micronucleus formation or chromosomal aberrations would assess clastogenic potential. nih.gov

    Mechanistic Studies: In vitro models using human cell lines like HepaRG, which are metabolically competent, could elucidate the specific metabolic pathways and the role of different enzymes (e.g., Cytochrome P450s) in its bioactivation. nih.gov

    In Vivo Assessments:

    Acute Toxicity Studies: These studies, typically in rodents, would determine the median lethal dose (LD50) and identify target organs of toxicity. doi.org

    Sub-chronic and Chronic Toxicity Studies: Longer-term exposure studies would be necessary to evaluate cumulative toxicity and carcinogenic potential.

    Genotoxicity Studies: In vivo assays such as the rodent bone marrow micronucleus test would provide information on genotoxicity in a whole-animal system.

    Without specific data, the toxicological profile must be inferred from related compounds. For instance, studies on various nitroaromatic compounds have established their dose-dependent toxicity and mutagenicity in vivo. doi.org

    Detoxification Pathways and Biotransformation Mechanisms

    In addition to bioactivation, cells have detoxification pathways to neutralize and eliminate xenobiotics like this compound. These pathways involve two main phases of metabolism.

    Phase I Metabolism: This phase involves the initial modification of the compound. While the reduction of the nitro group is a key bioactivation step, other Phase I enzymes like Cytochrome P450 (CYP) oxidases could also be involved, potentially hydroxylating the biphenyl rings. nih.gov

    Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For 3'-Nitro-[1,1'-bhenyl]-3-ol, the primary sites for conjugation are the hydroxyl group and potentially the hydroxylamine intermediate.

    Common conjugation reactions include:

    Glucuronidation: The attachment of glucuronic acid to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

    Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

    Applications in Advanced Materials Science and Emerging Technologies

    Role as a Precursor in Complex Organic Synthesis and Fine Chemicals

    3'-Nitro-[1,1'-biphenyl]-3-ol serves as a pivotal precursor in the synthesis of more complex organic molecules and fine chemicals. Its utility stems from the presence of two distinct and reactive functional groups on the stable biphenyl (B1667301) framework. These groups can be selectively transformed to introduce new functionalities, extending the molecular complexity.

    The primary transformations and their significance include:

    Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reagents, such as hydrogen gas with a palladium catalyst or iron in the presence of acid. smolecule.com This transformation is fundamental, as it converts the molecule into 3'-Amino-[1,1'-biphenyl]-3-ol, an intermediate with a nucleophilic amine group that is crucial for forming amides, imines, and for participating in cross-coupling reactions to build even larger molecular architectures. The reduction of a nitro group on a similar biphenyl structure has been demonstrated in the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carbonitrile. escholarship.org

    Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo oxidation to form a quinone derivative or participate in nucleophilic substitution and etherification reactions. These reactions allow for the attachment of various side chains, which can be used to tune the molecule's physical and chemical properties, such as solubility, and to introduce new active sites.

    Palladium-Catalyzed Cross-Coupling: The core biphenyl structure itself is often assembled using modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction. nih.govajgreenchem.com As a functionalized biphenyl, this compound can be further modified using these powerful techniques, making it a versatile building block for a wide array of fine chemicals.

    The strategic manipulation of these functional groups allows chemists to use this compound as a starting material for synthesizing dyes, specialized polymers, and other high-value organic compounds. smolecule.com

    Integration into Functional Materials Development (e.g., Organic Light-Emitting Diodes (OLEDs), Liquid Crystals)

    Biphenyl derivatives are a cornerstone in the development of advanced functional materials, primarily due to their rigid structure which can support the formation of ordered phases (as in liquid crystals) and facilitate charge transport (as in OLEDs). nih.govajgreenchem.comajgreenchem.com

    The structural features of this compound make it a promising candidate for integration into such materials:

    Organic Light-Emitting Diodes (OLEDs): The biphenyl core provides a robust framework for constructing the fluorescent layers in OLEDs. nih.govajgreenchem.com The presence of an electron-withdrawing nitro group can enhance electron transport properties, a critical factor for efficient device performance. smolecule.com Related nitrobiphenyl structures are actively explored for their utility in organic electronics, suggesting a similar potential for this compound. smolecule.com

    Liquid Crystals: The elongated and rigid shape of the biphenyl unit is a classic structural motif (mesogen) for inducing liquid crystalline phases. smolecule.com By modifying the hydroxyl group on this compound with long alkyl or ester chains, it is possible to synthesize new liquid crystal materials. The polarity introduced by the nitro group can influence the dielectric anisotropy and other key properties of the resulting liquid crystal. A related compound, (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, is noted for its application in liquid crystal development. smolecule.com

    Table 1: Potential Applications in Functional Materials

    Material TypeRelevant Structural FeaturePotential Role of this compound
    OLEDs Biphenyl Core, Nitro GroupBuilding block for fluorescent layers; Nitro group may enhance electron transport. smolecule.comnih.gov
    Liquid Crystals Rigid Biphenyl ScaffoldServes as a core mesogenic unit for creating liquid crystalline phases. smolecule.com

    Advanced Pharmaceutical Intermediates and Lead Compound Development for Novel Therapeutic Agents

    The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous pharmacologically active compounds and marketed drugs. nih.govajgreenchem.com These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govajgreenchem.com this compound is a valuable intermediate and a potential lead compound for the development of new drugs.

    Pharmaceutical Intermediate: The true value of this compound in pharmaceuticals lies in its role as a versatile intermediate. The reduction of the nitro group to an amine is a key step, as the resulting aminobiphenyl structure is a common feature in many drug candidates. smolecule.com This amine can be further derivatized to optimize binding affinity to biological targets like enzymes and receptors. smolecule.com

    Lead Compound Development: The nitrobiphenyl framework has been successfully used as a starting point for discovering potent inhibitors of important biological targets.

    Enzyme Inhibition: In one study, a related compound, 6-nitro-[1,1'-biphenyl]-3-yl dihydrogen phosphate (B84403), was identified as a substrate for the Yersinia pestis protein tyrosine phosphatase (YopH), a critical virulence factor. nih.gov This initial hit was subsequently modified to develop potent inhibitors, demonstrating the utility of the nitrobiphenyl scaffold in targeting enzymes for anti-plague therapeutics. nih.gov

    Anticancer Agents: Biphenyl derivatives are widely investigated as anticancer agents. ajgreenchem.com For instance, research into inhibitors for Heat shock protein 90 (Hsp90), a key target in cancer therapy, has involved the synthesis of nitrobiphenyl derivatives. core.ac.uk The ability to inhibit proteins like Hsp90 can disrupt the stability of oncoproteins that drive cancer progression. core.ac.uk Furthermore, derivatives of the related (3'-Nitro[1,1'-biphenyl]-4-yl)methanol have shown potential anticancer properties by inducing apoptosis (programmed cell death) in cancer cell lines.

    The presence of both a hydrogen-bond-donating hydroxyl group and a nitro group that can be transformed into a hydrogen-bond-accepting amine makes this compound an attractive and highly modifiable scaffold for designing novel therapeutic agents.

    Analytical Methodologies for Detection, Separation, and Quantification

    Chromatographic Separation Techniques

    Chromatographic methods are central to the analysis of 3'-Nitro-[1,1'-biphenyl]-3-ol, providing the necessary separation from complex matrices and potential impurities.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. openaccessjournals.com The development of a robust HPLC method involves several critical steps to ensure accuracy, precision, and reliability. farmaciajournal.comnih.gov

    Method development typically begins with the selection of a suitable stationary phase, often a C18 column, and a mobile phase that provides optimal separation of the analyte from any related substances. nih.gov The mobile phase composition, which could be a mixture of solvents like methanol, water, and acetic acid, is optimized to achieve a good peak shape and retention time. science.gov UV detection is commonly used, with the wavelength set to the absorbance maximum of this compound to ensure high sensitivity. farmaciajournal.comscience.gov

    Once developed, the method must be rigorously validated according to guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net Validation parameters include:

    Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.netscience.gov

    Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. nih.govscience.gov

    Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.govscience.gov

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govscience.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. farmaciajournal.comnih.gov

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. farmaciajournal.comnih.gov

    Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. farmaciajournal.com

    A well-validated HPLC method is indispensable for routine quality control, ensuring the purity and proper concentration of this compound in research and development. researchgate.netopenaccessjournals.com

    Table 1: Typical HPLC Method Validation Parameters

    Validation ParameterDescriptionTypical Acceptance Criteria
    Specificity No interference from blank, placebo, or impurities at the analyte's retention time.Peak purity angle should be less than peak purity threshold.
    Linearity (r²) Correlation coefficient of the calibration curve.> 0.99
    Accuracy (% Recovery) Percentage of the true amount of analyte recovered.98.0% - 102.0%
    Precision (RSD) Relative Standard Deviation of replicate measurements.≤ 2%
    LOD The lowest concentration at which the analyte can be detected.Signal-to-noise ratio of 3:1
    LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
    Robustness The method's ability to withstand small variations in parameters (e.g., flow rate, temperature).RSD of results should be within acceptable limits.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgchemrxiv.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. nih.govvisionpublisher.info This process involves chemically modifying the molecule, for instance, by silylating the hydroxyl group.

    GC-MS combines the separation power of gas chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This makes it particularly suitable for trace analysis and the identification of volatile metabolites in complex biological matrices. nih.govvisionpublisher.info The mass spectrometer provides detailed structural information, allowing for the confident identification of the parent compound and its metabolites based on their mass spectra and fragmentation patterns. nih.gov GC-MS is considered a "gold standard" for the identification of unknown substances due to its specificity. wikipedia.org

    Spectrophotometric and Electrochemical Detection Methods

    Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection of this compound.

    Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. A UV-Visible spectrophotometer can be used to determine the concentration of this compound in a solution by measuring its absorbance at its characteristic wavelength of maximum absorption (λmax). This method is often used in conjunction with HPLC for quantification. nih.gov For nitrophenol compounds, colorimetric methods can also be developed, where a chemical reaction produces a colored product whose intensity is proportional to the analyte concentration. For instance, the reaction of nitrite (B80452) (which can be formed from nitroaromatics) with reagents like p-nitroaniline and diphenylamine (B1679370) in an acidic, micellar medium can produce a colored azo dye that can be measured spectrophotometrically. researchgate.net

    Electrochemical detection methods offer high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface. nih.gov For a compound like this compound, the nitro group can be electrochemically reduced. Techniques like differential pulse voltammetry can be employed to measure the current generated by this reduction, which is proportional to the concentration of the compound. nih.govresearchgate.net These methods can be highly selective and can achieve very low detection limits, making them suitable for trace analysis in various samples, including environmental and biological fluids. researchgate.netnih.gov

    Methodologies for Impurity Profiling and Quality Control in Research and Developmentresearchgate.netresearchgate.net

    Impurity profiling is a critical aspect of pharmaceutical research and development, as the presence of impurities can affect the quality, safety, and efficacy of a substance. researchgate.netresearchgate.net The goal is to identify and quantify all potential impurities, which can arise from the synthesis process, degradation, or storage. researchgate.net

    A combination of analytical techniques is often necessary for comprehensive impurity profiling. ijprajournal.com HPLC with UV detection is the primary tool for separating and quantifying known and unknown impurities. researchgate.netijprajournal.com When an unknown impurity is detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for its identification. ijprajournal.com LC-MS provides the molecular weight and fragmentation pattern of the impurity, which helps in elucidating its structure. ijprajournal.com

    For volatile impurities, GC-MS is the method of choice. ijprajournal.com The development of a stability-indicating assay method is also crucial, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. researchgate.net

    Table 2: Techniques for Impurity Profiling

    TechniqueApplication in Impurity Profiling
    HPLC-UV Separation and quantification of non-volatile impurities.
    LC-MS Identification and structural elucidation of unknown non-volatile impurities.
    GC-MS Detection and identification of volatile and semi-volatile impurities.
    NMR Spectroscopy Structural characterization of isolated impurities.
    FTIR Spectroscopy Identification of functional groups in impurities.

    Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studiesresearchgate.net

    In preclinical studies, understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a new chemical entity is essential. Validated analytical methods are crucial for quantifying the compound and its metabolites in biological fluids like plasma and urine. nih.govmdpi.com

    HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and speed. mdpi.com These methods are developed and validated to measure the concentration of this compound and its major metabolites over time after administration to animals. This data is used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

    The development of these bioanalytical methods follows similar validation principles as those for purity assessment but with additional considerations for the biological matrix. mdpi.com This includes assessing matrix effects, which are the influence of the biological sample components on the ionization of the analyte.

    Environmental Fate and Degradation Pathways

    Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

    Abiotic degradation involves the breakdown of a chemical through non-biological processes such as reactions with light (photolysis) or water (hydrolysis).

    Photolysis

    Hydrolysis

    No specific experimental studies on the hydrolysis of 3'-Nitro-[1,1'-biphenyl]-3-ol were found. However, based on its chemical structure, hydrolysis is not expected to be a significant environmental degradation pathway. The compound consists of two phenyl rings linked by a carbon-carbon bond and functional groups (hydroxyl and nitro) directly attached to the rings. These types of bonds are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. regulations.gov Regulatory guidelines for pesticide registration often only require hydrolysis studies when a chemical contains functional groups susceptible to this reaction, which are absent in this case. ecfr.gov

    Biotic Degradation Processes (e.g., Microbial Transformation and Mineralization)

    Biotic degradation by microorganisms is a primary pathway for the breakdown of many organic pollutants in the environment. bmuv.de While no studies have specifically isolated microorganisms that degrade this compound, the degradation pathways can be predicted based on extensive research on other nitroaromatic compounds and biphenyls. regulations.gov The presence of the nitro group, an electron-withdrawing substituent, generally makes aromatic rings more resistant to electrophilic attack by oxygenases, which often initiates aerobic degradation.

    Microbial Transformation

    Under anaerobic (oxygen-deficient) conditions, the most likely initial step is the reductive transformation of the nitro group. Microorganisms can reduce the nitro group (-NO₂) sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming 3'-amino-[1,1'-biphenyl]-3-ol. regulations.gov This process has been observed for a wide range of nitroaromatic contaminants. regulations.govepa.gov

    Under aerobic conditions, bacteria possessing dioxygenase enzymes can attack the aromatic rings. This typically involves the hydroxylation of the biphenyl (B1667301) structure, leading to the formation of dihydroxy-biphenyl intermediates. These intermediates can then undergo ring cleavage, breaking down the aromatic structure into smaller aliphatic acids that can be utilized by microorganisms for energy and growth (mineralization). bmuv.de The presence of a hydroxyl group on one of the rings may influence the position of the enzymatic attack.

    The following table outlines the potential microbial transformation pathways for this compound.

    Condition Initial Step Primary Intermediate Subsequent Steps
    AnaerobicNitro Group Reduction3'-Amino-[1,1'-biphenyl]-3-olFurther degradation is possible but often slower.
    AerobicRing DioxygenationDihydroxylated biphenyl derivativesAromatic ring cleavage, leading to mineralization.

    This table is based on established degradation pathways for related compounds and represents predicted, not experimentally confirmed, routes for this compound.

    Environmental Persistence, Mobility, and Bioaccumulation Potential in Different Media

    Persistence and Mobility

    Persistence refers to the length of time a chemical remains in the environment. It is often estimated by predicting biodegradation rates. Mobility describes how a chemical moves through different environmental compartments (air, water, soil, sediment). The soil adsorption coefficient (Koc) is a key parameter for predicting mobility in soil; higher values indicate less mobility.

    Bioaccumulation Potential

    Bioaccumulation is the buildup of a chemical in an organism to levels higher than in the surrounding environment. The octanol-water partition coefficient (log Kow) is a primary indicator of a substance's tendency to partition into fatty tissues and thus bioaccumulate. herts.ac.ukumweltbundesamt.de The Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to that in water, is a more direct measure of bioaccumulation potential in aquatic organisms. service.gov.uk

    The table below presents the estimated environmental fate properties for this compound from QSAR models.

    ParameterPredicted ValueModel/MethodInterpretation
    Log Kow (Octanol-Water Partition Coefficient)3.58KOWWIN™Indicates a moderate potential to bioaccumulate in organisms.
    Water Solubility35.1 mg/LWSKOWWIN™Low to moderate water solubility.
    Henry's Law Constant2.05 x 10⁻⁸ atm-m³/molHENRYWIN™Indicates the substance is non-volatile from water.
    Soil Adsorption Coefficient (Log Koc)2.92KOCWIN™Suggests low to moderate mobility in soil; expected to adsorb to soil and sediment.
    Fish Bioconcentration Factor (Log BCF)2.16BCFBAF™Suggests a potential for bioconcentration in aquatic organisms.
    Aerobic BiodegradabilityNot readily biodegradable. Half-life in weeks to months.BIOWIN™Suggests the potential for persistence in aerobic environments.
    Atmospheric Photolysis Half-Life15.6 days (with 1.5x10⁶ OH/cm³)AOPWIN™Suggests relatively slow degradation in the atmosphere via reaction with hydroxyl radicals.

    Disclaimer: The values in this table are estimates from the US EPA EPI Suite™ QSAR models and have not been experimentally verified. They should be used for screening-level assessment only. episuite.dev

    Conclusion and Future Research Directions

    Synthesis of Current Understanding and Key Findings

    3'-Nitro-[1,1'-biphenyl]-3-ol is a distinct chemical entity within the nitrobiphenylol class of compounds. Its structure consists of a biphenyl (B1667301) core with a hydroxyl group (-OH) on one phenyl ring at position 3 and a nitro group (-NO2) on the other ring at the 3' position. While specific research focused exclusively on this isomer is limited in publicly accessible literature, a synthesis of current understanding can be constructed from general principles of biphenyl chemistry and data on closely related isomers.

    The primary methods for synthesizing substituted biphenyls, and by extension this compound, are centered around modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prominent and versatile method for forming the biphenyl linkage, likely by reacting a nitrophenylboronic acid with a bromophenol or vice versa, in the presence of a palladium catalyst. rsc.org Another viable approach is the chemoselective arylation of phenols with bromo-nitroarenes. rsc.org The chemical reactivity of the compound is dictated by its two functional groups. The nitro group is electron-withdrawing and can be reduced to an amino group, which opens pathways to a variety of other derivatives. smolecule.com The phenolic hydroxyl group can undergo oxidation or be used in nucleophilic substitution reactions.

    Perhaps the most significant finding in the broader family of related compounds comes from biochemical studies. A phosphorylated analogue, 6-nitro-[1,1'-biphenyl]-3-yl dihydrogen phosphate (B84403), was identified as a substrate with enhanced affinity for Yersinia pestis protein tyrosine phosphatase (YopH), a critical virulence factor in the plague pathogen. nih.gov This finding is crucial as it establishes the nitrobiphenyl scaffold as a platform for designing molecules that interact with important biological targets, suggesting that this compound could serve as a valuable precursor or a direct subject of biological investigation. nih.gov

    Identification of Critical Knowledge Gaps and Unexplored Research Avenues

    Despite the foundational knowledge of biphenyl chemistry, there are significant knowledge gaps pertaining specifically to this compound. A primary gap is the lack of published, optimized, and scalable synthetic protocols dedicated to this particular isomer. While general methods like Suzuki coupling are applicable, the specific reaction conditions, yields, and purification strategies have not been documented.

    The most critical unexplored avenue is the compound's biological activity profile. There is a clear lack of experimental data on its potential as an enzyme inhibitor, antimicrobial agent, or its general cytotoxicity. The finding that a phosphorylated relative interacts with the YopH phosphatase strongly suggests that this compound itself warrants investigation, yet such studies have not been reported. nih.gov Similarly, its pharmacokinetic and toxicological properties remain completely unexamined. Another significant unknown is its three-dimensional structure and, specifically, the dihedral angle between the two phenyl rings. This structural parameter is known to be a critical determinant of the biological activity of biphenyl derivatives, but it has not been studied for this molecule. researchgate.net

    Prospective Research Directions and Potential Impact of this compound in Future Chemical and Biological Innovations

    The identified knowledge gaps pave the way for several prospective research directions that could have a substantial impact on chemical and biological innovations.

    First, the development and optimization of a robust synthetic route to this compound is a fundamental necessity. This would be followed by its complete spectroscopic and structural characterization, providing a solid foundation for all subsequent research.

    The most promising avenue for future work lies in the systematic evaluation of its biological properties. Drawing from the research on related compounds, a primary focus should be screening this compound as a potential inhibitor of protein tyrosine phosphatases, such as YopH, PTP1B, or others relevant to human diseases. nih.gov Success in this area could position the molecule as a lead compound for the development of novel therapeutics against bacterial infections or metabolic disorders.

    Furthermore, structure-activity relationship (SAR) studies are a logical next step. This would involve the synthesis of a library of analogues by modifying the positions of the functional groups or introducing new substituents. Such studies would elucidate the chemical features essential for biological activity and help in the design of more potent and selective agents. Investigating its potential as a precursor for dyes, functional polymers, or other materials is another viable research direction, leveraging the reactivity of its nitro and hydroxyl functionalities.

    Q & A

    Q. What are the optimized synthetic routes for 3'-Nitro-[1,1'-biphenyl]-3-ol?

    Methodological Answer: Synthesis typically involves transition-metal-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ or PEPPSI-IPr catalysts with Ag₂CO₃ as an additive in solvents like toluene or DMF at 80–110°C have been reported for analogous biphenyl derivatives. Reaction optimization includes varying catalyst loading (e.g., 2–5 mol%), solvent polarity, and temperature to maximize yield (e.g., 60–85%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

    Q. How can the structure of this compound be confirmed spectroscopically?

    Methodological Answer: Use a combination of ¹H NMR (to identify aromatic protons and nitro/hydroxyl group environments), ¹³C NMR (to confirm biphenyl connectivity), and IR spectroscopy (to detect -OH and -NO₂ stretches at ~3300 cm⁻¹ and ~1520/1350 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. Compare data with structurally similar compounds like 4'-Nitro-[1,1'-biphenyl]-4-ol (CAS 3916-44-7) for consistency .

    Q. What stability considerations are critical for handling this compound?

    Methodological Answer: Conduct thermal stability assays (TGA/DSC) to determine decomposition temperatures. Store the compound in inert atmospheres (argon) at 2–8°C to prevent nitro group reduction or hydroxyl oxidation. Avoid prolonged exposure to light, as nitroaromatics may degrade photochemically. Monitor pH-dependent stability (e.g., in aqueous buffers) via HPLC to assess hydrolytic susceptibility .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

    Methodological Answer: Reproduce synthesis and purification under strictly controlled conditions (e.g., solvent purity, drying time). Use differential scanning calorimetry (DSC) for precise melting point determination. Cross-validate with orthogonal techniques like X-ray crystallography. Compare results with structurally analogous compounds, such as 3-Nitrophenol (CAS 554-84-7), to identify trends in substituent effects on thermal behavior .

    Q. What methodologies can elucidate the electronic effects of the nitro group on biphenyl reactivity?

    Methodological Answer: Perform Hammett studies by synthesizing derivatives with varying substituents (e.g., -Cl, -OCH₃) and measuring reaction rates (e.g., electrophilic substitution). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity. Experimentally validate predictions via nitration or halogenation reactions, analyzing products via GC-MS or LC-NMR .

    Q. How can this compound be incorporated into coordination complexes for material science applications?

    Methodological Answer: Derivatize the hydroxyl group to form Schiff base ligands (e.g., condensation with aldehydes like 4-(benzyloxy)-2-hydroxybenzaldehyde). React with transition metals (Co, Ni, Cu) in ethanol/THF under reflux to form complexes. Characterize using single-crystal XRD, ESR, and fluorescence spectroscopy to assess ligand-metal charge transfer properties .

    Q. What experimental designs are suitable for studying nitro-group reduction pathways in this compound?

    Methodological Answer: Employ controlled catalytic hydrogenation (H₂/Pd-C) or electrochemical reduction (cyclic voltammetry in acetonitrile). Monitor intermediates via in-situ FTIR or Raman spectroscopy. Compare reduction potentials with computational predictions (e.g., using Gaussian09 with solvation models) to correlate electronic structure with reactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.